1-Methoxy-1,3-butadiene
Overview
Description
1-Methoxy-1,3-butadiene is an organic compound with the molecular formula C5H8O. It is also known as buta-1,3-dienyl methyl ether. This compound is characterized by the presence of a methoxy group attached to a conjugated diene system. It is a colorless liquid with a boiling point of approximately 91°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-1,3-butadiene can be synthesized through various methods. One common method involves the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane in the presence of zinc chloride and triethylamine. The reaction mixture is stirred at room temperature under nitrogen, followed by heating to 43°C for 12 hours . The product is then purified through fractional distillation.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in Diels-Alder reactions to form six-membered rings.
Hydrolysis: The compound can undergo hydrolysis to form crotonaldehyde.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve dienophiles such as ethene under thermal conditions.
Hydrolysis: Requires aqueous acidic conditions for the reaction to proceed.
Major Products
Cycloaddition: Produces cyclohexene derivatives.
Hydrolysis: Yields crotonaldehyde as the major product.
Scientific Research Applications
1-Methoxy-1,3-butadiene has several applications in scientific research:
Biology and Medicine: Investigated for its potential use in the synthesis of biologically active compounds.
Industry: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In Diels-Alder reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives through a concerted mechanism . During hydrolysis, the compound undergoes protonation followed by nucleophilic attack, leading to the formation of crotonaldehyde .
Comparison with Similar Compounds
1-Methoxy-1,3-butadiene can be compared with other similar compounds such as:
1,3-Butadiene: Lacks the methoxy group and is more reactive in polymerization reactions.
2,3-Dimethoxy-1,3-butadiene: Contains two methoxy groups, making it less reactive in Diels-Alder reactions.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Contains a trimethylsiloxy group, which influences its reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(1E)-1-methoxybuta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCUMXQOUWPSLK-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045261 | |
Record name | (1E)-1-Methoxybuta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3036-66-6, 10034-09-0 | |
Record name | 1-Methoxy-1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1-Methoxy-1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E)-1-Methoxybuta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buta-1,3-dienyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHOXY-1,3-BUTADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45C05L2K30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Methoxy-1,3-butadiene?
A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, the microwave spectra of both s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene have been extensively studied. Rotational constants (A, B, C) and centrifugal distortion parameters (DJK, DJ) have been determined for both conformers. [] Additionally, the complete NMR spectra analysis for both cis and trans isomers is available. []
Q3: How can you differentiate between the cis and trans isomers of this compound using spectroscopic techniques?
A3: The cis and trans isomers of this compound exhibit distinct differences in their NMR spectra. [] These differences arise from the varying spatial arrangements of atoms around the double bond, leading to unique chemical shifts and coupling constants for each isomer.
Q4: What is the primary reaction pathway observed for this compound?
A4: this compound predominantly acts as a diene in Diels-Alder reactions. [, , , , , , , , , , , ] Its reactivity stems from the conjugated diene system, which can readily react with various dienophiles to form six-membered ring systems.
Q5: How does the presence of the methoxy group influence the reactivity of this compound in Diels-Alder reactions?
A5: The methoxy group acts as an electron-donating group, increasing the electron density of the diene system. [, , ] This increased electron density enhances the reactivity of this compound towards electron-deficient dienophiles, making it a valuable reagent in Diels-Alder reactions.
Q6: Does this compound exhibit selectivity in Diels-Alder reactions?
A6: Yes, this compound demonstrates regioselectivity and stereoselectivity in Diels-Alder reactions. [, , , , , , , ] The methoxy group directs the incoming dienophile to add predominantly at the less hindered terminus of the diene, leading to specific regioisomers. Additionally, the reaction can favor either endo or exo diastereomers depending on reaction conditions and the nature of the dienophile.
Q7: What types of dienophiles react with this compound?
A7: A wide range of dienophiles, including maleic anhydride, fumaronitrile, methyl acrylate, and various substituted olefins, can participate in Diels-Alder reactions with this compound. [, , , , , , , , , , ] The reactivity and selectivity of these reactions depend on the electronic nature and steric hindrance of the dienophile.
Q8: Are there any examples of competing reactions with Diels-Alder cycloadditions?
A8: Yes, in some cases, spontaneous copolymerization can compete with the Diels-Alder reaction, particularly with highly electrophilic olefins. [] This competition highlights the diverse reactivity profile of this compound.
Q9: Can you provide an example where this compound acts as a building block in natural product synthesis?
A9: this compound serves as a key starting material in the total synthesis of palmarumycin CP1, CP2, and CJ-12.371 methyl ether. [] This highlights the potential of this diene in constructing complex natural product frameworks.
Q10: Can this compound be synthesized using catalytic methods?
A10: Yes, this compound can be synthesized from cumulenic ethers using organocopper(I) compounds as catalysts. [, ] This method offers a practical approach for the preparation of this useful diene.
Q11: Are there any examples of this compound participating in catalyzed Diels-Alder reactions?
A11: Yes, Lewis acids like aluminum chloride and Ytterbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Yb(fod)3] have been employed as catalysts in Diels-Alder reactions involving this compound. [, ] These catalysts can influence the regioselectivity and diastereoselectivity of the cycloaddition reactions.
Q12: Are there any known applications of this compound in polymerization reactions?
A12: this compound has been investigated as a monomer in cationic polymerization reactions. [, ] Its ability to undergo polymerization further expands its potential applications in materials science.
Q13: Have computational chemistry methods been employed to study this compound?
A13: Yes, computational studies using DFT calculations have been utilized to investigate the mechanism and selectivity of Diels-Alder reactions involving this compound. [, , , ] These calculations provide valuable insights into the reaction pathways, transition state energies, and factors influencing regio- and diastereoselectivity.
Q14: Have any studies explored the conformational preferences of this compound?
A14: Yes, microwave spectroscopy studies have identified and characterized the s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene. [] Understanding the conformational preferences of this diene is crucial for predicting its reactivity and selectivity in various chemical transformations.
Q15: Is there any information available on the stability of this compound under various conditions?
A15: While specific stability data might be limited, the available literature suggests that this compound is a reactive compound, especially towards electrophilic species and under acidic conditions. [, , , ] Appropriate handling and storage under inert atmosphere are likely necessary to prevent unwanted reactions or decomposition.
Q16: Are there any other notable applications of this compound?
A16: this compound can be used as a precursor to prepare conjugated polymers containing ferrocene moieties in their backbones, potentially leading to novel materials with interesting electronic properties. []
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